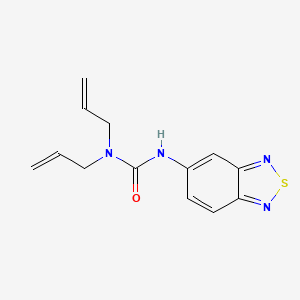![molecular formula C20H21FN2O2 B5615138 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5615138.png)
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine, also known as FMPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. FMPA is a piperazine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine is not fully understood, but it is thought to act on multiple pathways in the body. 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurological disorders, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to improve cognitive function and reduce oxidative stress. In inflammation research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has several advantages for use in lab experiments, including its high purity and stability. 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine. In cancer research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine could be further studied for its potential as a chemotherapeutic agent and its ability to inhibit angiogenesis. In neurological disorders, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine could be studied for its potential to improve cognitive function and reduce neuroinflammation. In inflammation research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine could be studied for its potential to reduce inflammation and inhibit the activity of COX-2. Additionally, the safety and toxicity of 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine could be further studied to determine its potential as a therapeutic agent.
Synthesis Methods
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine can be synthesized through several methods, including the reaction of 4-fluoroaniline with 4-methoxyphenylacrylic acid followed by the addition of piperazine. Another method involves the reaction of 4-fluorobenzaldehyde with piperazine and 4-methoxyphenylacetic acid. These methods have been optimized to produce high yields of 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine with high purity.
Scientific Research Applications
1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to have neuroprotective effects and can improve cognitive function. In inflammation research, 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-25-19-9-2-16(3-10-19)4-11-20(24)23-14-12-22(13-15-23)18-7-5-17(21)6-8-18/h2-11H,12-15H2,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLBCOTWHZYOI-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B5615062.png)
![N-[1-(morpholin-4-ylmethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5615073.png)
![1-butyl-5-[5-(methoxymethyl)-2-thienyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B5615078.png)
![3,5-dimethyl-1-{1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinyl}-1H-pyrazole](/img/structure/B5615085.png)
![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)



![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5615116.png)
![3-{(3R*,4S*)-4-(dimethylamino)-1-[(6-isopropyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5615117.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615122.png)

![N-(3-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5615144.png)
